molecular formula C22H19FN4O5S2 B11618025 4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B11618025
M. Wt: 502.5 g/mol
InChI Key: OFTCFBBVIOYNJQ-UHFFFAOYSA-N
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Description

4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonamide group, and a dihydropyrrol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the dihydropyrrol ring and the introduction of the fluorophenyl and sulfonamide groups. Common synthetic routes may involve:

    Formation of the Dihydropyrrol Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the dihydropyrrol ring.

    Introduction of the Sulfonamide Group: This step typically involves the reaction of the intermediate compound with sulfonamide reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and fluorophenyl-containing compounds. Examples include:

  • 4-[5-(4-CHLOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE
  • 4-[5-(4-METHOXYPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19FN4O5S2

Molecular Weight

502.5 g/mol

IUPAC Name

4-[[2-(4-fluorophenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C22H19FN4O5S2/c23-15-3-1-14(2-4-15)21-13-20(26-16-5-9-18(10-6-16)33(24,29)30)22(28)27(21)17-7-11-19(12-8-17)34(25,31)32/h1-13,21,26H,(H2,24,29,30)(H2,25,31,32)

InChI Key

OFTCFBBVIOYNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N)F

Origin of Product

United States

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